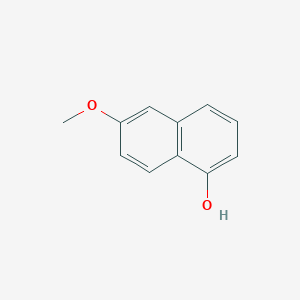

6-Methoxynaphthalen-1-ol

Descripción general

Descripción

6-Methoxynaphthalen-1-ol, also known as 6-methoxy-1-naphthol, is a chemical compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.2 g/mol . It is a solid at room temperature and is characterized by its methoxy group attached to the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Methoxynaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the methylation of 1-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

6-Methoxynaphthalen-1-ol is structurally related to naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID). Research indicates that compounds derived from 6-methoxynaphthalene exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain perception .

Anticancer Activity

Studies have demonstrated that certain derivatives of this compound possess antiproliferative activity against various cancer cell lines. For instance, compounds synthesized from this base have shown promising results against colon cancer cells (HCT-116), indicating potential for development as anticancer agents . Molecular docking studies suggest that these compounds may effectively interact with key targets in cancer pathways, enhancing their therapeutic efficacy .

Antifungal Activity

Recent investigations into the antifungal properties of methoxynaphthalene derivatives have highlighted their effectiveness against plant pathogens. For example, 8-methoxynaphthalen-1-ol exhibited significant antifungal activity against Athelia rolfsii, a pathogen responsible for southern blight in tomatoes. The minimum inhibitory concentration (MIC) was reported at 250 µg/mL, suggesting its potential use as a biofungicide in agricultural applications .

Synthesis and Mechanisms

The synthesis of this compound typically involves various organic reactions such as Friedel-Crafts acylation and catalytic hydrogenation. These methods allow for the efficient production of this compound and its derivatives, which can then be explored for their biological activities .

Table: Comparison of Synthesis Methods

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Friedel-Crafts Acylation | Up to 94% | Utilizes aromatic compounds |

| Catalytic Hydrogenation | Variable | Involves reduction processes |

| Enzymatic Methods | High | Selective oxidation for enantiomers |

Biological Activities

The biological activities of this compound extend beyond its antifungal and anticancer properties. It has been studied for its interactions with various enzymes and receptors, suggesting potential roles in metabolic processes and drug interactions .

Case Study: Antifungal Efficacy

A study focused on isolating 8-methoxynaphthalen-1-ol from endophytic fungi demonstrated its capability to inhibit fungal growth effectively. The study employed disc diffusion assays to evaluate the antifungal activity against A. rolfsii, revealing substantial inhibition percentages .

Mecanismo De Acción

The mechanism of action of 6-Methoxynaphthalen-1-ol involves its interaction with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances . This interaction can lead to the formation of reactive intermediates that exert biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxynaphthalen-1-ol: Similar in structure but with the methoxy group at a different position.

6-Methoxynaphthalen-2-ol: Another isomer with the hydroxyl group at a different position.

Naphthol: The parent compound without the methoxy group.

Uniqueness

6-Methoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways and research applications.

Actividad Biológica

6-Methoxynaphthalen-1-ol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a naphthalene backbone with a methoxy group at the 6-position and a hydroxyl group at the 1-position. This unique structure allows for various interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Bacillus subtilis | 200 µg/mL |

Antifungal Activity

Another significant aspect of this compound is its antifungal activity. Research has shown that it can inhibit the growth of various fungi, making it a candidate for developing antifungal agents.

Case Study: Antifungal Efficacy

In a study assessing the antifungal activity against Aspergillus rolfsii, this compound demonstrated a minimum inhibition concentration (MIC) of 150 µg/mL, suggesting its potential as a biofungicide without phytotoxic effects on plants .

The biological activity of this compound can be attributed to its ability to interact with cellular components through:

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with target molecules.

- Hydrophobic Interactions : The methoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.

These interactions can lead to alterations in cellular functions, contributing to its antimicrobial and antifungal properties.

Research Findings and Applications

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activities. For instance, novel derivatives have been designed that exhibit improved anticancer activity by inhibiting histone deacetylases, which are crucial for cancer cell proliferation .

Table 2: Summary of Research Findings on Derivatives

Propiedades

IUPAC Name |

6-methoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPSENSUXVOOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451645 | |

| Record name | 6-methoxy-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22604-07-5 | |

| Record name | 6-methoxy-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.